1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Overview
Description
SU-23397 is a novel neuroleptic agent known for its unique chiral properties. It has been studied for its potential antipsychotic effects, particularly in the treatment of schizophrenia . The compound’s absolute configuration was determined through various analytical techniques, including optical rotatory dispersion comparison .
Preparation Methods
Chemical Reactions Analysis
SU-23397 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation of the precursor leads to the formation of d-(+)-malic acid .
Scientific Research Applications
SU-23397 has been extensively studied for its antipsychotic properties. It has shown promising results in clinical trials involving patients with chronic schizophrenia . The compound has also been investigated for its potential use in other neurological disorders due to its unique neuroleptic characteristics . Additionally, SU-23397 has applications in chemical research, particularly in the study of chiral compounds and their configurations .
Mechanism of Action
The mechanism of action of SU-23397 involves its interaction with specific molecular targets in the brain. It is believed to exert its effects by modulating neurotransmitter activity, particularly dopamine receptors . This modulation helps alleviate symptoms of schizophrenia and other related disorders. The exact pathways involved in its mechanism of action are still under investigation, but it is known to have a significant impact on the central nervous system .
Comparison with Similar Compounds
SU-23397 is unique compared to other neuroleptic agents due to its specific chiral configuration and its ability to modulate dopamine receptors effectively . Similar compounds include other neuroleptic agents such as haloperidol and chlorpromazine, which also target dopamine receptors but differ in their chemical structure and chiral properties . SU-23397’s distinct configuration allows for a different interaction with molecular targets, making it a valuable compound for further research .
Properties
CAS No. |
37603-15-9 |
---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
8-[[(2S)-5-methoxy-2,3-dihydro-1-benzofuran-2-yl]methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-7-8-21-17(13-19)14-20(29-21)15-25-11-9-23(10-12-25)22(27)24-16-26(23)18-5-3-2-4-6-18/h2-8,13,20H,9-12,14-16H2,1H3,(H,24,27)/t20-/m0/s1 |
InChI Key |
QSTYMRMEJNQSJW-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)O[C@@H](C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
SMILES |
COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Appearance |
Solid powder |
37603-06-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU 23397; SU23397; SU-23397. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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